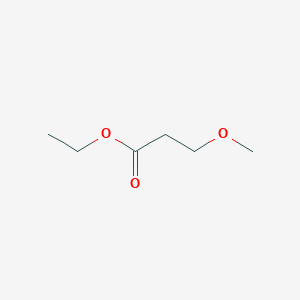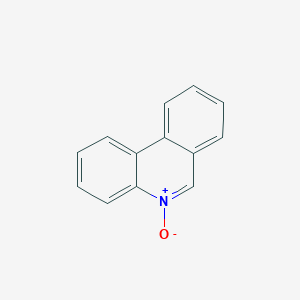
Dibutylamine benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylamine benzoate is an organic compound with the molecular formula C₁₅H₂₅NO₂. It is a derivative of benzoic acid and dibutylamine, combining the properties of both components. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutylamine benzoate can be synthesized through the reaction of benzoic acid with dibutylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the benzoic acid chloride intermediate, which then reacts with dibutylamine to produce this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in large reactors where benzoic acid and dibutylamine are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Dibutylamine benzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, particularly with electrophiles.
Acylation: The benzoate group can undergo acylation reactions to form amides or esters.
Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to produce benzoic acid and dibutylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.
Acylation: Reagents like acetic anhydride or acetyl chloride are used under mild conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to facilitate hydrolysis.
Major Products Formed:
Nucleophilic Substitution: Products include substituted amines or amides.
Acylation: Products include various esters or amides.
Hydrolysis: The primary products are benzoic acid and dibutylamine.
Applications De Recherche Scientifique
Dibutylamine benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with proteins.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of polymers, resins, and coatings due to its stabilizing properties.
Mécanisme D'action
The mechanism of action of dibutylamine benzoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form stable complexes with these targets, inhibiting their activity or altering their function. This interaction is primarily driven by the amine group, which can form hydrogen bonds and electrostatic interactions with the target molecules.
Comparaison Avec Des Composés Similaires
Dibutylamine: Shares the amine group but lacks the benzoate moiety, making it less reactive in acylation reactions.
Benzoic Acid: Contains the benzoate group but lacks the amine functionality, limiting its use in nucleophilic substitution reactions.
N,N-Dibutylacetamide: Similar in structure but with an acetamide group instead of a benzoate group, leading to different reactivity and applications.
Uniqueness: Dibutylamine benzoate is unique due to the presence of both the amine and benzoate groups, allowing it to participate in a wide range of chemical reactions and making it versatile in various applications.
Propriétés
IUPAC Name |
benzoic acid;N-butylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N.C7H6O2/c1-3-5-7-9-8-6-4-2;8-7(9)6-4-2-1-3-5-6/h9H,3-8H2,1-2H3;1-5H,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOGLADXVJGNQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCC.C1=CC=C(C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621042 |
Source


|
| Record name | Benzoic acid--N-butylbutan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13047-58-0 |
Source


|
| Record name | Benzoic acid--N-butylbutan-1-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50621042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)










